(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
Overview
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine is a heterocyclic compound that features a benzoxazine ring fused with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction typically occurs in water at room temperature and does not require a metal catalyst . The reaction proceeds with high regioselectivity and yields both N-substituted and N-unsubstituted products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route is scalable and can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the benzoxazine ring.
Scientific Research Applications
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a bromodomain and extra-terminal (BET) protein inhibitor, which has implications in cancer treatment.
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s interactions with biological targets are studied to understand its effects on cellular processes.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine involves its interaction with specific molecular targets, such as BET proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones . By inhibiting BET proteins, the compound can modulate gene expression and potentially exert therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: This compound is also a BET inhibitor and has shown promising anti-cancer activity.
(3-Oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides: These compounds are histone deacetylase inhibitors with potential anticancer properties.
Uniqueness
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine is unique due to its specific structure, which allows it to interact with BET proteins effectively. Its ability to modulate gene expression through BET inhibition distinguishes it from other similar compounds that may target different pathways or proteins.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-7-1-2-9-8(5-7)11-3-4-12-9/h1-2,5,11H,3-4,6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMFWEPHGJKMBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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